molecular formula C7H11NO4 B1429978 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid CAS No. 1423117-36-5

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1429978
CAS No.: 1423117-36-5
M. Wt: 173.17 g/mol
InChI Key: FXNXDPZYBMTULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid is an amino acid derivative with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol. This compound is known for its unique properties and is commonly used in scientific experiments.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and its role in various biochemical pathways. In the industry, it is used in the production of pharmaceuticals and other chemical products .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, H335, which indicate that the compound can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Preparation Methods

The synthesis of 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid involves various synthetic routes and reaction conditions. One method includes the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. Industrial production methods often involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include organocatalysts for enantioselective reactions . Major products formed from these reactions include various pyrrolidine-3-carboxylic acid derivatives .

Mechanism of Action

The mechanism of action of 3-(Carboxymethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

3-(Carboxymethyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share a similar pyrrolidine ring structure but differ in their functional groups and biological activities. The unique properties of this compound, such as its specific molecular interactions and effects, distinguish it from these similar compounds .

Properties

IUPAC Name

3-(carboxymethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-5(10)3-7(6(11)12)1-2-8-4-7/h8H,1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNXDPZYBMTULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
3-(Carboxymethyl)pyrrolidine-3-carboxylic acid

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